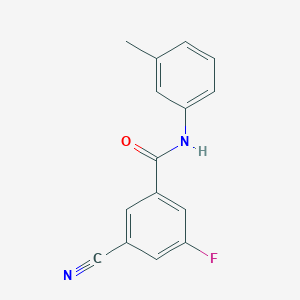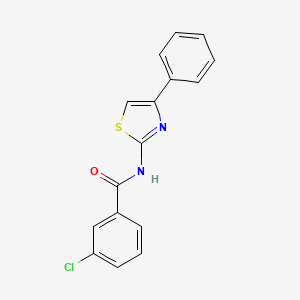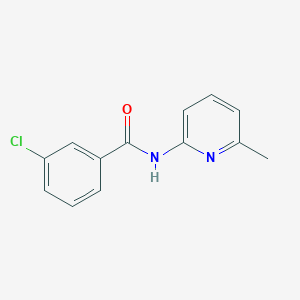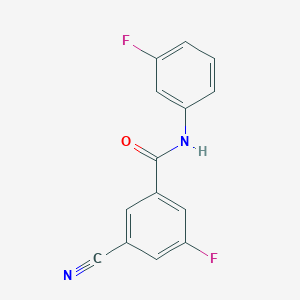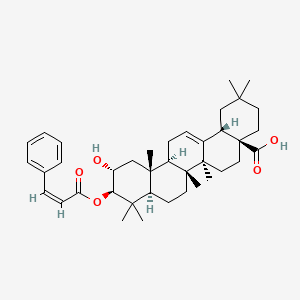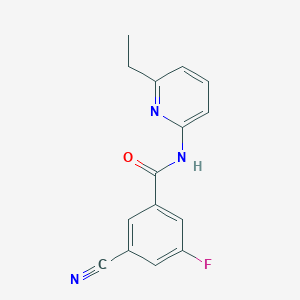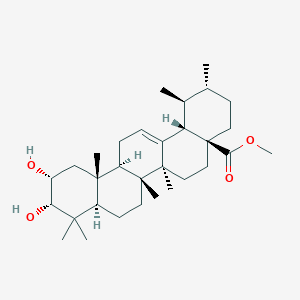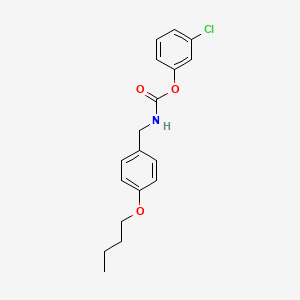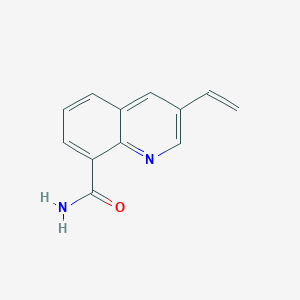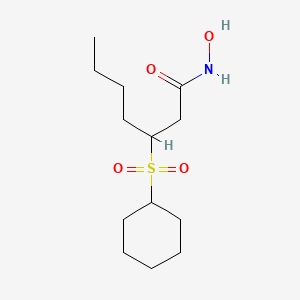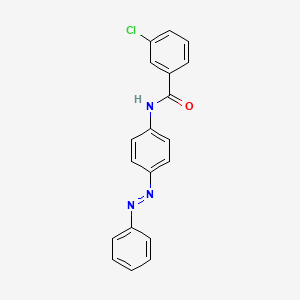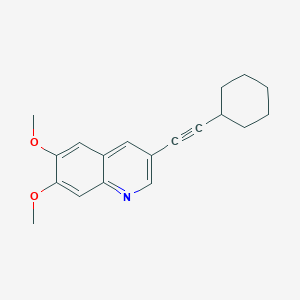![molecular formula C16H11FO2S B10843038 3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol](/img/structure/B10843038.png)
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol is an organic compound that features a fluorine atom, a hydroxyphenyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways and molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
- 3-Fluoro-5-hydroxybenzonitrile
- 3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]-2-furanyl]phenol
Uniqueness
3-Fluoro-5-[5-(4-hydroxyphenyl)-2-thienyl]phenol is unique due to the presence of both a thienyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11FO2S |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-fluoro-5-[5-(4-hydroxyphenyl)thiophen-2-yl]phenol |
InChI |
InChI=1S/C16H11FO2S/c17-12-7-11(8-14(19)9-12)16-6-5-15(20-16)10-1-3-13(18)4-2-10/h1-9,18-19H |
InChI Key |
OWTLTMXTNPNZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC(=CC(=C3)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


